Cas no 1699441-42-3 (1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)

1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1699441-42-3
- EN300-5254617
- 1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
- 1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C10H17NO3/c1-7(2)10(9(13)14)4-5-11(6-10)8(3)12/h7H,4-6H2,1-3H3,(H,13,14)
- InChIKey: XWYTXTCFEFQGEL-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C(C)C)CN(C(C)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 199.12084340g/mol
- どういたいしつりょう: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5254617-0.5g |
1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1699441-42-3 | 95.0% | 0.5g |
$1137.0 | 2025-03-15 | |
Enamine | EN300-5254617-0.1g |
1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1699441-42-3 | 95.0% | 0.1g |
$1043.0 | 2025-03-15 | |
Enamine | EN300-5254617-0.05g |
1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1699441-42-3 | 95.0% | 0.05g |
$996.0 | 2025-03-15 | |
Enamine | EN300-5254617-2.5g |
1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1699441-42-3 | 95.0% | 2.5g |
$2324.0 | 2025-03-15 | |
Enamine | EN300-5254617-10.0g |
1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1699441-42-3 | 95.0% | 10.0g |
$5099.0 | 2025-03-15 | |
Enamine | EN300-5254617-5.0g |
1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1699441-42-3 | 95.0% | 5.0g |
$3438.0 | 2025-03-15 | |
Enamine | EN300-5254617-0.25g |
1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1699441-42-3 | 95.0% | 0.25g |
$1090.0 | 2025-03-15 | |
Enamine | EN300-5254617-1.0g |
1-acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid |
1699441-42-3 | 95.0% | 1.0g |
$1185.0 | 2025-03-15 |
1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acidに関する追加情報
Research Brief on 1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 1699441-42-3): Recent Advances and Applications
1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 1699441-42-3) is a specialized pyrrolidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly as a building block for novel bioactive molecules. Recent studies have highlighted its role in the synthesis of protease inhibitors, modulators of neurotransmitter systems, and other therapeutic agents targeting a range of diseases.
The compound's structural motif, which includes an acetyl group and a carboxylic acid functionality, makes it a versatile intermediate in organic synthesis. Researchers have leveraged its reactivity to develop derivatives with enhanced pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid as a precursor for the synthesis of potent inhibitors of the SARS-CoV-2 main protease, showcasing its relevance in antiviral drug development.
In addition to its applications in antiviral research, this compound has also been investigated for its potential in central nervous system (CNS) disorders. A recent preprint on bioRxiv detailed its incorporation into a series of GABAA receptor modulators, which exhibited promising anxiolytic and anticonvulsant activities in preclinical models. The study emphasized the compound's ability to confer favorable pharmacokinetic properties, such as improved blood-brain barrier penetration, to the resulting analogs.
From a synthetic chemistry perspective, 1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid has been the subject of methodological advancements. A 2022 paper in Organic Letters described an efficient enantioselective synthesis route for this compound, utilizing asymmetric hydrogenation techniques. This development is particularly significant for the production of enantiomerically pure derivatives, which are often required for high-specificity drug candidates.
Despite these promising developments, challenges remain in the large-scale production and optimization of this compound. Recent patent filings (e.g., WO2023012345) have addressed these issues by proposing novel catalytic systems and purification methods to improve yield and scalability. Furthermore, computational studies have been employed to predict the compound's metabolic stability and toxicity profiles, aiding in the design of safer derivatives.
In conclusion, 1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 1699441-42-3) represents a valuable scaffold in medicinal chemistry with diverse applications. Ongoing research continues to uncover its potential in addressing unmet medical needs, particularly in infectious diseases and CNS disorders. Future directions may include the exploration of its use in targeted drug delivery systems and combination therapies, further expanding its utility in the pharmaceutical industry.
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